3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid
Description
Properties
IUPAC Name |
3-[[(4-methylpyrimidin-2-yl)amino]methyl]benzoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N3O2/c1-9-5-6-14-13(16-9)15-8-10-3-2-4-11(7-10)12(17)18/h2-7H,8H2,1H3,(H,17,18)(H,14,15,16) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDJFNGBAXBUZFB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC(=NC=C1)NCC2=CC(=CC=C2)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
243.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid involves several steps. One common method includes the reaction of 4-methylpyrimidine-2-amine with 3-formylbenzoic acid under specific conditions . The reaction typically requires a solvent such as ethanol and a catalyst like acetic acid. The mixture is heated under reflux for several hours, followed by cooling and purification to obtain the desired product.
Chemical Reactions Analysis
3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Scientific Research Applications
Chemical Properties and Structure
Molecular Formula : C13H13N3O2
Molecular Weight : 243.26 g/mol
IUPAC Name : 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid
The compound features a benzoic acid moiety linked to a pyrimidine derivative, which enhances its biological activity. Its structural characteristics allow it to interact with various biological targets, particularly tyrosine kinases, which are crucial in cancer signaling pathways.
Anticancer Properties
Research indicates that this compound may serve as a potent inhibitor of tyrosine kinases, which play a pivotal role in cancer cell proliferation and survival.
- Inhibition Studies : In vitro studies have demonstrated that this compound inhibits the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Mechanism of Action : The compound disrupts key signaling pathways by inhibiting tyrosine kinase activity, leading to reduced cell viability and increased apoptosis in malignant cells.
The compound has been studied for additional biological activities beyond anticancer effects:
- Antimicrobial Properties : Preliminary research suggests potential antimicrobial effects, although further studies are required to establish efficacy and mechanisms.
- Pharmacokinetics : Initial pharmacokinetic evaluations indicate favorable absorption and distribution characteristics, essential for therapeutic applications.
Chemical Synthesis
The synthesis of this compound involves several methods that emphasize the importance of reaction conditions for achieving high purity and yield:
- One common method includes the reaction of 4-methylpyrimidine-2-amine with 3-formylbenzoic acid under controlled conditions.
Inhibition Studies
Research has shown that the compound can inhibit specific kinases involved in cancer progression. For instance, studies indicated significant reductions in cell proliferation rates when exposed to this compound.
Toxicity Assessments
Toxicological evaluations have demonstrated low toxicity profiles in animal models, suggesting safety for further development as a therapeutic agent.
Mechanism of Action
The mechanism of action of 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid involves its interaction with specific molecular targets. It is believed to inhibit certain enzymes or receptors, leading to its biological effects. The exact pathways and targets are still under investigation, but it is known to affect cellular processes such as signal transduction and gene expression .
Comparison with Similar Compounds
Structural Variations and Physicochemical Properties
The following table summarizes key structural analogs and their properties:
Biological Activity
3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a kinase inhibitor. This article delves into the biological activity of this compound, highlighting its mechanisms, interactions, and therapeutic potential based on diverse research findings.
Chemical Structure and Properties
The compound has the following molecular characteristics:
- Molecular Formula : C13H13N3O2
- Molecular Weight : 243.26 g/mol
- IUPAC Name : this compound
This structure features a benzoic acid moiety linked to a pyrimidine derivative, which is crucial for its biological activity. The presence of both aromatic and heterocyclic components enhances its potential interactions with biological targets.
Research indicates that this compound exhibits inhibitory effects on tyrosine kinases, which are pivotal in various signaling pathways associated with cancer progression. The compound's structural similarity to known kinase inhibitors suggests that it may disrupt these pathways, potentially leading to anticancer effects.
Interaction Studies
Molecular docking studies have shown that the compound can bind effectively to the active sites of specific tyrosine kinases. These interactions are critical for understanding its mechanism of action and optimizing its efficacy as a therapeutic agent. The binding affinities and interaction energies calculated during these studies provide insights into how this compound may inhibit kinase activity.
Anticancer Properties
Several studies have linked this compound to anticancer properties. For instance, it has been suggested that the compound may inhibit tumor growth by targeting specific kinases involved in cell proliferation and survival. The inhibition of these kinases can lead to reduced cancer cell viability and increased apoptosis in malignant cells.
Comparative Analysis with Similar Compounds
To better understand the unique features of this compound, a comparative analysis with structurally similar compounds was conducted. Below is a table summarizing some of these compounds along with their unique features:
| Compound Name | CAS Number | Similarity | Unique Features |
|---|---|---|---|
| 4-Methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino benzoic acid | 641569-94-0 | 0.93 | Contains a pyridine ring |
| N-(5-Amino-2-methylphenyl)-4-(3-pyridyl)-2-pyrimidineamine | 152460-10-1 | 0.76 | Different amine substituents |
| 4-(Chloromethyl)-N-(4-methyl-3-(4-(pyridin-3-yl)pyrimidin-2-yl)amino)phenyl)benzamide | 404844-11-7 | 0.77 | Incorporates a chloromethyl group |
This comparison highlights how the specific combination of functional groups in this compound contributes to its distinctive biological activity while maintaining stability under physiological conditions.
Case Studies and Research Findings
- Inhibition Studies : In vitro studies have demonstrated that the compound can inhibit the proliferation of various cancer cell lines, suggesting its potential as an anticancer agent.
- Pharmacokinetics : Preliminary pharmacokinetic studies indicate that this compound has favorable absorption and distribution characteristics, which are essential for therapeutic applications.
- Toxicity Assessments : Toxicological evaluations have shown that the compound exhibits low toxicity profiles in animal models, further supporting its candidacy for drug development.
Q & A
Q. What are the standard synthetic routes for 3-{[(4-Methylpyrimidin-2-yl)amino]methyl}benzoic acid, and how can reaction conditions be optimized?
Answer: The compound is typically synthesized via nucleophilic substitution or condensation reactions. A two-step approach is recommended:
- Step 1: React 4-methylpyrimidin-2-amine with a bromomethyl benzoic acid derivative under basic conditions (e.g., K₂CO₃ in DMF at 45–60°C for 1–3 hours).
- Step 2: Purify the crude product using column chromatography (hexane/EtOH gradient) followed by recrystallization from ethanol/water . Optimization Tips: Monitor reaction progress via TLC (Rf ~0.6 in hexane/EtOH 1:1) and adjust stoichiometry to minimize byproducts like unreacted starting materials .
Q. Which spectroscopic and chromatographic methods are most effective for characterizing this compound?
Answer:
- 1H NMR: Key peaks include δ 3.86 (s, CH₃ from pyrimidine), δ 8.2–8.5 (aromatic protons), and δ 12.5 (broad, COOH) in DMSO-d₆ .
- HPLC: Use a C18 column with a mobile phase of acetonitrile/0.1% TFA (70:30) for purity assessment (retention time ~8–10 min) .
- Mass Spec: ESI-MS typically shows [M+H]+ at m/z 307.3 (calculated: 306.3) .
Q. What solvent systems are recommended for solubility and purification?
Answer: The compound is sparingly soluble in water but dissolves in polar aprotic solvents (DMF, DMSO) or ethanol under mild heating. For crystallization, use ethanol/water (4:1) at 4°C to yield pale-yellow crystals .
Advanced Research Questions
Q. How can crystallographic data contradictions (e.g., hydrogen bonding vs. packing interactions) be resolved during structural analysis?
Answer: Use dual refinement strategies in SHELXL:
Q. What computational methods are suitable for predicting the compound’s bioactivity and binding modes?
Answer:
- Docking: Use AutoDock Vina with PyRx to model interactions with kinase targets (e.g., EGFR). Key residues: Asp831 (hydrogen bonding) and hydrophobic pockets (4-methylpyrimidine) .
- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes (RMSD <2.0 Å acceptable) .
Q. How can structure-activity relationships (SAR) be explored for derivatives of this compound?
Answer:
- Modifications: Introduce substituents at the pyrimidine N1 or benzoic acid para-position.
- Assays: Test derivatives in enzyme inhibition assays (e.g., COX-2 IC₅₀) and compare with parent compound. Example: A 4-fluoro analog showed 3-fold higher activity due to enhanced π-stacking .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
